
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide, also known as THPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. THPP is a small molecule that belongs to the class of benzamides, which are known for their diverse pharmacological activities.
科学的研究の応用
Synthesis and Chemical Properties
Research into similar compounds, such as N-(pyridin-3-yl)benzamides, has demonstrated a wide range of synthesis methods and chemical properties. For instance, compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide have been synthesized from salicylic acid and 4-aminopyridine, highlighting the versatility of pyridinyl benzamides in chemical synthesis under various reaction conditions to achieve high yield and selectivity (H. Dian, 2010).
Biological Applications
Studies have also explored the biological activities of structurally related compounds. For example, N-(3-Hydroxy-2-pyridyl)benzamides have shown significant antibacterial activity, indicating the potential of such compounds in developing new antibacterial agents (A. Mobinikhaledi, N. Forughifar, S. Shariatzadeh, M. Fallah, 2006). This suggests that N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide could potentially have similar applications in the realm of antibacterial or other biologically relevant fields.
Environmental and Catalytic Applications
The photocatalytic degradation of related pyridine compounds in water, such as pyridine itself, has been extensively studied, indicating the environmental applications of such chemical structures in purifying water from noxious chemicals (C. Maillard-Dupuy, C. Guillard, H. Courbon, P. Pichat, 1994). Additionally, the copper-promoted regio- and chemoselective hydroxylation of benzamides, including pyridine ligand-enhanced reactions, underscores the significance of these compounds in synthetic chemistry, particularly in selective functionalization of aromatic compounds (B. Singh, R. Jana, 2016).
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)12-5-3-4-11(8-12)15(24)20-9-13(22)10-21-7-2-1-6-14(21)23/h1-8,13,22H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZSMJELUHDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

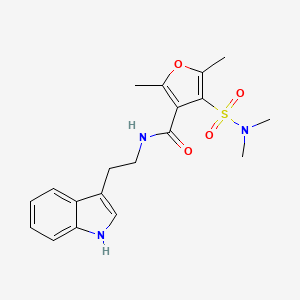

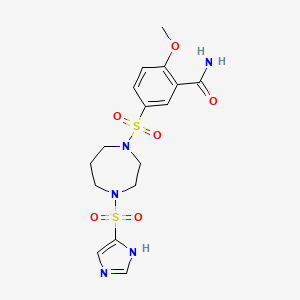
![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)
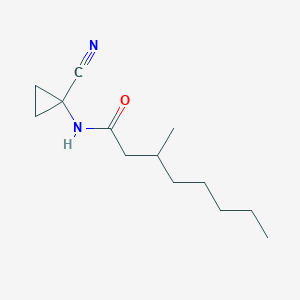

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)
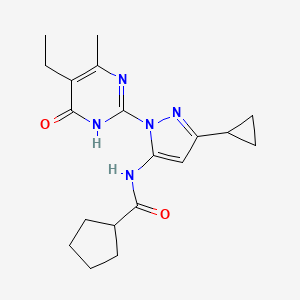
![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
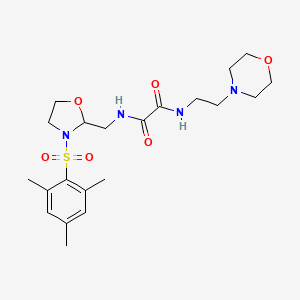
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)
![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)